molecular formula C9H10BrNO3 B13655924 Ethyl 2-bromo-6-methoxyisonicotinate

Ethyl 2-bromo-6-methoxyisonicotinate

Cat. No.: B13655924
M. Wt: 260.08 g/mol
InChI Key: ZTTJPDGEOQOSIF-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-methoxyisonicotinate is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of isonicotinic acid, featuring a bromine atom at the 2-position and a methoxy group at the 6-position on the pyridine ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-6-methoxyisonicotinate typically involves the bromination of ethyl 6-methoxyisonicotinate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions often require a catalyst like iron or a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-6-methoxyisonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-bromo-6-methoxyisonicotinate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-6-methoxyisonicotinate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction .

Comparison with Similar Compounds

Comparison: this compound is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure imparts distinct reactivity and binding properties compared to similar compounds. For instance, Ethyl 2-methoxyisonicotinate lacks the bromine atom, which significantly alters its chemical behavior and biological activity .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

ethyl 2-bromo-6-methoxypyridine-4-carboxylate

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-7(10)11-8(5-6)13-2/h4-5H,3H2,1-2H3

InChI Key

ZTTJPDGEOQOSIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)Br)OC

Origin of Product

United States

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